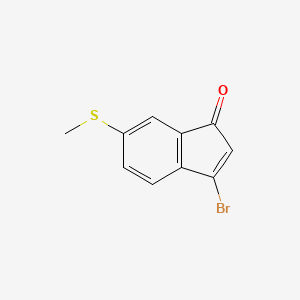diphenyl-lambda~5~-phosphane CAS No. 126652-04-8](/img/structure/B14280871.png)
[1-(3-Methylbutoxy)ethyl](oxo)diphenyl-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane: is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to two phenyl rings and an ethyl group substituted with a 3-methylbutoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-(3-methylbutoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and yield.
化学反应分析
Types of Reactions:
Oxidation: 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: This compound can be reduced to form phosphines, which are valuable intermediates in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Acts as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the production of flame retardants and plasticizers.
作用机制
The mechanism by which 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, it can interact with biological targets such as enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and coordination chemistry.
Diphenylphosphine oxide: Shares structural similarities and is also used in organic synthesis and catalysis.
Phosphine ligands: A broad class of compounds with varying substituents on the phosphorus atom, used in similar applications.
Uniqueness:
- The presence of the 3-methylbutoxy group in 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane imparts unique steric and electronic properties, making it a valuable ligand in coordination chemistry.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
This detailed article provides a comprehensive overview of 1-(3-Methylbutoxy)ethyldiphenyl-lambda~5~-phosphane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
126652-04-8 |
|---|---|
分子式 |
C19H25O2P |
分子量 |
316.4 g/mol |
IUPAC 名称 |
[1-(3-methylbutoxy)ethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C19H25O2P/c1-16(2)14-15-21-17(3)22(20,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 |
InChI 键 |
XIIJCFZKBYNOME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
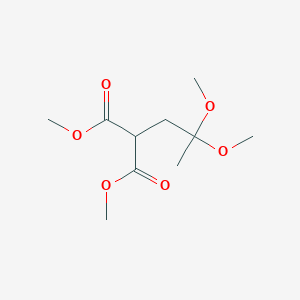
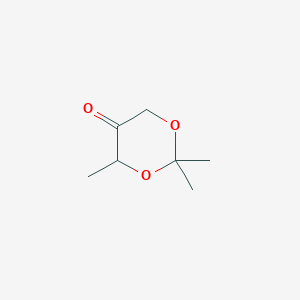
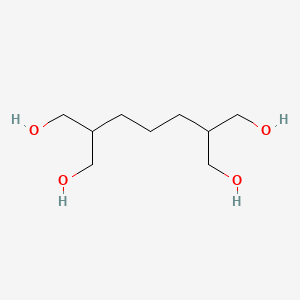


![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

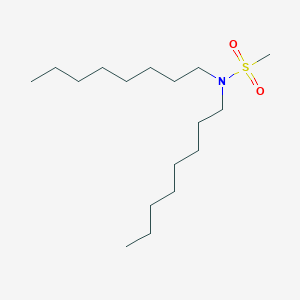
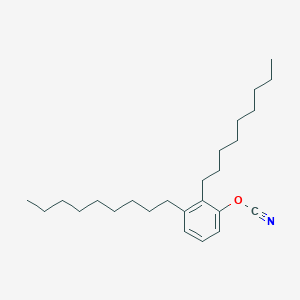
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)
